6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;trihydrochloride
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Overview
Description
The compound “6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;trihydrochloride” is a chemical compound with the CAS Number: 2470439-50-8 . It has a molecular weight of 315.67 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N4.3ClH/c1-2-11-13-5-8-15(11)9-10(1)14-6-3-12-4-7-14;;;/h5,8,10,12H,1-4,6-7,9H2;3*1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Antiproliferative Applications
Research has shown that derivatives similar to 6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine exhibit antiproliferative effects against human cancer cell lines. A study by Mallesha et al. (2012) synthesized derivatives that demonstrated good activity against several cancer cell lines, indicating the potential of these compounds as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antidiabetic Applications
Bindu, Vijayalakshmi, and Manikandan (2019) explored triazolo-pyridazine-6-yl-substituted piperazines for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. Their findings highlight the utility of these compounds in managing diabetes through enzyme inhibition (Bindu, Vijayalakshmi, & Manikandan, 2019).
DNA Detection Applications
Novel compounds with structural similarities to 6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine have been developed as potential fluorescent probes for DNA detection. Perin et al. (2011) synthesized benzimidazo[1,2-a]quinolines substituted with piperidine, demonstrating enhanced fluorescence upon binding to ct-DNA, suggesting applications in bioanalytical chemistry (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives, have been reported to exhibit antimicrobial activity . They are known to interact with various bacterial strains, including E. coli and S. aureus .
Mode of Action
Related compounds have been shown to exhibit antibacterial activity . They may interact with bacterial cells, leading to inhibition of bacterial growth .
Biochemical Pathways
Related compounds have been shown to exhibit antibacterial activity, suggesting they may interfere with essential bacterial processes .
Result of Action
Related compounds have been shown to exhibit antibacterial activity, suggesting they may inhibit bacterial growth .
Properties
IUPAC Name |
6-piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.3ClH/c1-2-11-13-5-8-15(11)9-10(1)14-6-3-12-4-7-14;;;/h5,8,10,12H,1-4,6-7,9H2;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGUFMYRCOUSTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2CC1N3CCNCC3.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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